4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid
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Overview
Description
The compound “4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid” is a quinazolinone derivative . Quinazolinones are significant heterocyclic compounds due to their wide range of biological properties and applications in the pharmaceutical and material fields .
Synthesis Analysis
Quinazolinones can be synthesized via amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H )-ones has been proposed . Another efficient approach to quinazolin-4 (3 H )-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. For instance, they can be synthesized via amination and annulation of amidines and benzamides . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives of quinazolinones, including structures similar to 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid, evaluating their antimicrobial efficacy. Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one, which showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of these derivatives as novel antimicrobial agents Kapoor, B., Nabi, A., Gupta, Reena, & Gupta, Mukta (2017). Similarly, Chaitanya et al. (2017) prepared substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives that exhibited potential antibacterial and antifungal activities, highlighting the versatility of quinazolinone derivatives in combating microbial resistance Chaitanya, P., Guguloth, R., Damodhar, S., & An, R. (2017).
Anticancer Applications
Quinazolinone derivatives have also been evaluated for their potential anticancer activities. Kumar et al. (2018) synthesized quinazolin-4-yl-aminobenzenesulfonamide derivatives and conducted in vitro anticancer activity screenings against breast cancer cell lines, although the study found no significant effect of substitution on biological activity for the synthesized compounds. This research suggests the need for further investigation into the structure-activity relationships of quinazolinone derivatives to harness their anticancer potential Kumar, A., Kudva, Jyothi, Kumar, S. M., Vishwanatha, U., Kumar, Vasantha, & Naral, Damodara (2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid are Pseudomonas aeruginosa . This compound has shown to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
The compound interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion . Furthermore, it curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
The affected pathways include the quorum sensing system and the exopolysaccharide production pathway . The compound’s action results in the suppression of pseudomonal virulence factors, impeding Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Pharmacokinetics
Like other quinazolinone derivatives, it is expected to have good bioavailability .
Result of Action
The compound’s action results in the inhibition of biofilm formation and a decrease in other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid involves the reaction of 2-mercaptoquinazoline with 4-formylbenzoic acid, followed by reduction and subsequent reaction with chloroacetic acid.", "Starting Materials": [ "2-mercaptoquinazoline", "4-formylbenzoic acid", "sodium borohydride", "chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-mercaptoquinazoline is reacted with 4-formylbenzoic acid in the presence of sodium borohydride to yield 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid.", "Step 2: The product from step 1 is reduced with sodium borohydride in the presence of hydrochloric acid.", "Step 3: The reduced product is then reacted with chloroacetic acid in the presence of sodium hydroxide to yield the final product, 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid.", "Step 4: The product is isolated by extraction with diethyl ether and purified by recrystallization from water." ] } | |
CAS No. |
440334-25-8 |
Molecular Formula |
C16H13N3O2S |
Molecular Weight |
311.36 |
IUPAC Name |
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C16H13N3O2S/c20-15(21)11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-16(22)19-14/h1-8H,9H2,(H,20,21)(H2,17,18,19,22) |
InChI Key |
XBVKXOKUZZSJQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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